Nalorphine is synthesized from morphine, which is derived from opium poppy (Papaver somniferum). The synthesis involves several chemical modifications to produce nalorphine and its derivatives.
Nalorphine falls under the category of mixed opioid agonist-antagonists, which means it can activate some opioid receptors while blocking others. This dual action can help manage pain without the full risk of respiratory depression associated with pure agonists.
The synthesis of nalorphine involves multiple steps, starting from morphine. A common method includes:
Nalorphine's molecular formula is with a molecular weight of approximately 311.4 g/mol. Its structure features several functional groups that contribute to its pharmacological activity.
Nalorphine participates in various chemical reactions that modify its structure and properties:
Nalorphine exerts its effects by interacting with opioid receptors in the central nervous system:
This dual mechanism allows nalorphine to alleviate pain while reducing the risk of overdose associated with pure agonists .
Property | Value |
---|---|
Molecular Weight | 311.4 g/mol |
Physical Appearance | Crystals from diethyl ether |
Melting Point | 208.5°C |
Solubility | Slightly soluble in water |
Octanol/Water Partition Coefficient | 1.86 |
Nalorphine is characterized by its stability under controlled conditions but can undergo oxidation and reduction reactions that modify its pharmacological properties .
Nalorphine has several scientific uses:
Nalorphine (chemical name: N-allyl-7,8-didehydro-4,5α-epoxymorphinan-3,6α-diol) is a semi-synthetic opioid derivative classified as a *morphinan alkaloid. Its molecular formula is C19H21NO3, with a molar mass of 311.38 g/mol. Structurally, it features a phenanthrene core modified by an N-allyl substitution instead of the N-methyl group found in morphine. This minor alteration confers its unique dual activity: antagonism at the µ-opioid receptor (MOR) and partial agonism at the κ-opioid receptor (KOR) [2] [9]. The compound’s crystalline structure includes multiple chiral centers, with the levo-rotatory isomer exhibiting biological activity [6] [9].
Table 1: Chemical Identity of Nalorphine
Property | Value/Descriptor |
---|---|
IUPAC Name | (1S,5R,13R,14S,17R)-4-(prop-2-en-1-yl)-12-oxa-4-azapentacyclo[9.6.1.01,13.05,17.07,18]octadeca-7(18),8,10,15-tetraene-10,14-diol |
Molecular Formula | C19H21NO3 |
CAS Number | 62-67-9 |
Chemical Class | Morphinan Alkaloid |
Key Structural Features | Phenanthrene core, N-allyl group, epoxide bridge, hydroxyl groups at C3/C6 |
Nalorphine (brand names Lethidrone, Nalline) emerged in the mid-20th century as the first clinically used opioid antagonist, predating naloxone and naltrexone. Synthesized in 1941 by McCawley, Hart, and Marsh, it was developed from structure-activity relationship (SAR) studies of morphine derivatives [1] [9]. Its discovery followed Julius Pohl’s 1915 synthesis of nalodeine (N-allylnorcodeine), but nalorphine’s superior antagonistic efficacy against morphine-induced respiratory depression led to its clinical adoption by 1954 [3] [9]. Historically, it served two primary roles:
Despite its utility, nalorphine’s κ-agonist effects caused dysphoria and hallucinations, limiting its clinical use and accelerating research into pure antagonists like naloxone [4] [9].
Nalorphine was instrumental in elucidating opioid receptor heterogeneity. Prior to the 1970s, opioids were assumed to act at a single receptor type. However, nalorphine’s paradoxical effects—antagonizing morphine (MOR-mediated) while producing analgesia via KOR agonism—challenged this model. Key research milestones include:
Table 2: Nalorphine’s Receptor Binding Profile
Receptor Type | Affinity (Ki, nM) | Activity | Biological Effect |
---|---|---|---|
μ-opioid (MOR) | 1.6–3.7 | Antagonist | Reversal of respiratory depression |
κ-opioid (KOR) | 1.6 | Partial agonist (Emax: 95%) | Analgesia, dysphoria |
δ-opioid (DOR) | >1,000 | Negligible | None significant |
Data compiled from receptor-binding assays [6] [9].
Nalorphine’s legacy persists in contemporary opioid research, including:
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7